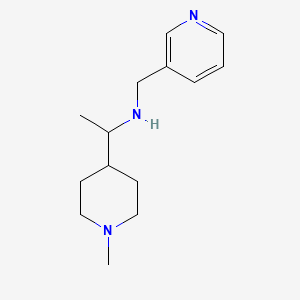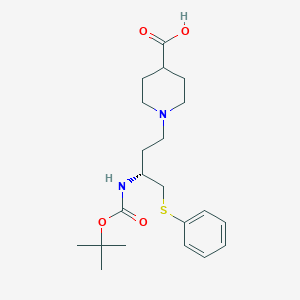![molecular formula C17H12N4O6S B14910572 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)
4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzimidazole moiety, and a sulfamoyl group, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
- 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones)
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
Uniqueness
What sets 4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C17H12N4O6S |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4-oxo-6-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfamoyl]-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12N4O6S/c22-15-10-6-9(2-4-12(10)18-7-11(15)16(23)24)28(26,27)21-8-1-3-13-14(5-8)20-17(25)19-13/h1-7,21H,(H,18,22)(H,23,24)(H2,19,20,25) |
InChI-Schlüssel |
AJVDANQLGALIDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC4=C(C=C3)NC=C(C4=O)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)



![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)


![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)

![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
